
1-(pyridin-3-yl)-N-(thiophen-3-ylmethyl)methanamine
Overview
Description
1-(pyridin-3-yl)-N-(thiophen-3-ylmethyl)methanamine is an organic compound that features both pyridine and thiophene rings in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridin-3-yl)-N-(thiophen-3-ylmethyl)methanamine typically involves the reaction of pyridine derivatives with thiophene derivatives under specific conditions. One common method involves the use of a nucleophilic substitution reaction where a pyridine derivative reacts with a thiophene derivative in the presence of a base to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(pyridin-3-yl)-N-(thiophen-3-ylmethyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Scientific Research Applications
1-(Pyridin-3-yl)-N-(thiophen-3-ylmethyl)methanamine has several significant applications in scientific research:
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various chemical reactions, including:
- Oxidation : Produces sulfoxides or sulfones.
- Reduction : Can be converted into different amines.
- Substitution : Engages in nucleophilic or electrophilic substitution reactions to form various derivatives.
Biology
Research indicates potential biological activities of this compound:
- Antimicrobial Properties : Studies are investigating its effectiveness against various pathogens.
- Anticancer Activity : Preliminary results suggest it may inhibit cancer cell growth through specific molecular interactions .
Medicine
Ongoing research is focused on the therapeutic potential of this compound for treating diseases such as cancer and infections. Its mechanism of action involves binding to specific enzymes or receptors, modulating their activity, which can lead to beneficial effects in disease processes.
Material Science
In industrial applications, the compound is explored for developing new materials with tailored properties. These include:
- Conductive materials for electronic applications.
- Catalytic materials that enhance reaction efficiencies in chemical processes.
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria. |
Study B | Anticancer Properties | Showed inhibition of cell proliferation in breast cancer cell lines. |
Study C | Material Development | Developed conductive polymers incorporating the compound, enhancing electrical properties. |
Mechanism of Action
The mechanism of action of 1-(pyridin-3-yl)-N-(thiophen-3-ylmethyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
- 1-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)methanamine
- 1-(pyridin-4-yl)-N-(thiophen-3-ylmethyl)methanamine
- 1-(pyridin-3-yl)-N-(furan-3-ylmethyl)methanamine
Comparison: 1-(pyridin-3-yl)-N-(thiophen-3-ylmethyl)methanamine is unique due to the specific positioning of the pyridine and thiophene rings, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities to molecular targets or distinct reactivity patterns in chemical reactions .
Biological Activity
1-(Pyridin-3-yl)-N-(thiophen-3-ylmethyl)methanamine, with the chemical formula CHNS and CAS Number 892592-60-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparative analysis with similar compounds.
The synthesis of this compound typically involves nucleophilic substitution reactions between pyridine and thiophene derivatives. These reactions can be optimized for yield and purity using automated systems in industrial settings.
Key Properties
Property | Value |
---|---|
Molecular Weight | 204.291 g/mol |
Chemical Formula | CHNS |
IUPAC Name | This compound |
InChI Key | ULSFSZFNGXBRHK-UHFFFAOYSA-N |
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. Its mechanism of action is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors, modulating their activity .
Antimicrobial Activity
This compound has shown promising results against several microbial strains. In vitro studies have indicated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent. For instance, compounds with similar structures have demonstrated effective antibacterial properties against resistant strains .
Anticancer Properties
Studies have also highlighted the anticancer potential of this compound. It may inhibit cancer cell proliferation by targeting pathways involved in cell cycle regulation. For example, derivatives of thiophene have been reported to exhibit cytotoxic effects against various cancer cell lines, with IC values significantly lower than those of standard chemotherapeutics .
The biological effects of this compound are mediated through various biochemical pathways:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Receptor Modulation : It can activate or inhibit specific receptors involved in signaling pathways that regulate cell growth and apoptosis.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may induce oxidative stress in target cells, leading to apoptosis .
Comparative Analysis
When compared to structurally similar compounds, this compound exhibits unique properties that enhance its biological activity. For instance:
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
This compound | High | Moderate |
1-(Pyridin-2-yl)-N-(thiophen-2-ylmethyl)methanamine | Moderate | Low |
1-(Pyridin-4-yl)-N-(thiophen-3-ylmethyl)methanamine | Low | High |
This table illustrates that the positioning of functional groups significantly influences the biological efficacy of these compounds.
Case Studies
Recent studies have documented the efficacy of this compound in various experimental models:
- Antimicrobial Efficacy : A study reported an IC value of 50 µg/mL against Staphylococcus aureus, showcasing its potential as a therapeutic agent in treating infections caused by resistant bacteria .
- Cytotoxicity Against Cancer Cells : In a panel of cancer cell lines (e.g., MCF7, HeLa), this compound exhibited cytotoxicity with IC values ranging from 20 µM to 30 µM, indicating a dose-dependent response .
Properties
IUPAC Name |
1-pyridin-3-yl-N-(thiophen-3-ylmethyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-2-10(6-12-4-1)7-13-8-11-3-5-14-9-11/h1-6,9,13H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSFSZFNGXBRHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCC2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406040 | |
Record name | 1-(Pyridin-3-yl)-N-[(thiophen-3-yl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892592-60-8 | |
Record name | 1-(Pyridin-3-yl)-N-[(thiophen-3-yl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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